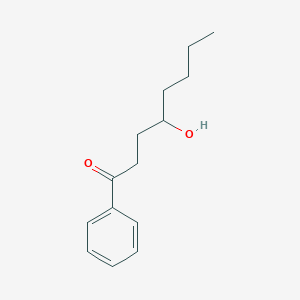![molecular formula C10H16O B070828 3-Oxatricyclo[4.1.0.02,4]heptane,2-methyl-6-(1-methylethyl)-,[1S-(1alpha,2bta,4bta,6alpha)]-(9CI) CAS No. 174512-63-1](/img/structure/B70828.png)
3-Oxatricyclo[4.1.0.02,4]heptane,2-methyl-6-(1-methylethyl)-,[1S-(1alpha,2bta,4bta,6alpha)]-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxatricyclo[4.1.0.02,4]heptane,2-methyl-6-(1-methylethyl)-,[1S-(1alpha,2bta,4bta,6alpha)]-(9CI), commonly known as 3-OT, is a bicyclic organic compound that belongs to the class of heterocyclic compounds. It is a chiral molecule with a molecular formula of C10H16O and a molecular weight of 152.23 g/mol. 3-OT has been found to exhibit various biological activities, making it a promising candidate for drug development.
Mechanism Of Action
The mechanism of action of 3-OT is not fully understood. However, it is believed that 3-OT exerts its biological activities by interacting with specific molecular targets in cells. For example, 3-OT has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-OT are diverse and depend on the specific biological activity being studied. For example, 3-OT has been found to inhibit the production of pro-inflammatory cytokines, reduce the growth of cancer cells, and exhibit anti-microbial activity.
Advantages And Limitations For Lab Experiments
One advantage of using 3-OT in lab experiments is its diverse range of biological activities, which makes it a promising candidate for drug development. However, a limitation of using 3-OT is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 3-OT. One direction is to further investigate its mechanism of action and molecular targets in cells. Another direction is to explore its potential as a therapeutic agent for the treatment of various diseases, such as cancer and inflammation. Additionally, future studies could focus on improving the solubility of 3-OT to make it more viable for in vivo studies.
Synthesis Methods
The synthesis of 3-OT can be achieved through several methods, including the Diels-Alder reaction and the acid-catalyzed cyclization of 2-methyl-1,3-butadiene and acetone. In one study, 3-OT was synthesized through the acid-catalyzed cyclization of 2-methyl-1,3-butadiene and acetone in the presence of sulfuric acid. The reaction yielded 3-OT with a purity of 99.8%.
Scientific Research Applications
3-OT has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial activities. In one study, 3-OT was found to inhibit the growth of breast cancer cells by inducing apoptosis. Another study showed that 3-OT exhibited anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
properties
CAS RN |
174512-63-1 |
|---|---|
Product Name |
3-Oxatricyclo[4.1.0.02,4]heptane,2-methyl-6-(1-methylethyl)-,[1S-(1alpha,2bta,4bta,6alpha)]-(9CI) |
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(1S,2R,4S,6S)-2-methyl-6-propan-2-yl-3-oxatricyclo[4.1.0.02,4]heptane |
InChI |
InChI=1S/C10H16O/c1-6(2)10-4-7(10)9(3)8(5-10)11-9/h6-8H,4-5H2,1-3H3/t7-,8+,9-,10+/m1/s1 |
InChI Key |
KYPLHUCTKYSSKM-RGOKHQFPSA-N |
Isomeric SMILES |
CC(C)[C@@]12C[C@@H]1[C@@]3([C@H](C2)O3)C |
SMILES |
CC(C)C12CC1C3(C(C2)O3)C |
Canonical SMILES |
CC(C)C12CC1C3(C(C2)O3)C |
synonyms |
3-Oxatricyclo[4.1.0.02,4]heptane,2-methyl-6-(1-methylethyl)-,[1S-(1alpha,2bta,4bta,6alpha)]-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



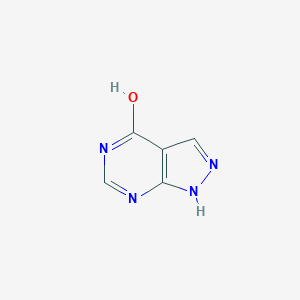




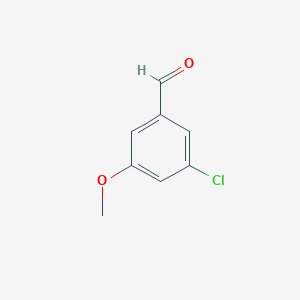
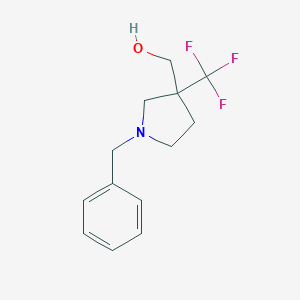



![Methyl 4-hydroxy-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate](/img/structure/B70767.png)
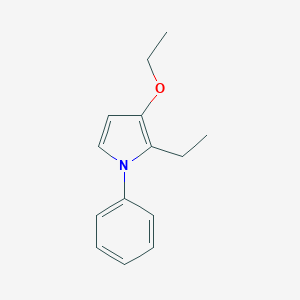
![1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene](/img/structure/B70777.png)
